6-Carbamoylpyridine-2-carboxylic acid
Overview
Description
6-Carbamoylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.14 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Carbamoylpyridine-2-carboxylic acid involves the reaction of 6-carbamoylpicolinic acid with phosphorus oxychloride (POCl3). The reaction mixture is heated to reflux for several hours, and the excess POCl3 is removed under reduced pressure. The residue is then quenched with ice water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored in a sealed, dry environment at temperatures below -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
6-Carbamoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
6-Carbamoylpyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Carbamoylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a reduction in the production of inflammatory mediators like prostaglandin E2 (PGE2). This inhibition is achieved through the suppression of cyclooxygenase (COX) enzymes, which are involved in the synthesis of PGE2 .
Comparison with Similar Compounds
Similar Compounds
- 6-Carbamoylpicolinic acid
- 2-Pyridinecarboxylic acid
- 6-Aminocarbonyl-2-pyridinecarboxylic acid
Uniqueness
6-Carbamoylpyridine-2-carboxylic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit COX enzymes and reduce inflammation makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-carbamoylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-5(9-4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTVEWJASOPKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595524 | |
Record name | 6-Carbamoylpyridine-2-carboxylato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97310-93-5 | |
Record name | 6-(Aminocarbonyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97310-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Carbamoylpyridine-2-carboxylato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-carbamoylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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